molecular formula C6H5ClOS B1642992 Thien-3-yl chloromethyl ketone

Thien-3-yl chloromethyl ketone

Cat. No.: B1642992
M. Wt: 160.62 g/mol
InChI Key: DUVRDRIDUGKOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thien-3-yl chloromethyl ketone is a chloromethyl ketone derivative featuring a thiophene (thienyl) ring substituted at the 3-position. Chloromethyl ketones are widely recognized as irreversible enzyme inhibitors due to their electrophilic chloroalkyl group, which reacts with nucleophilic residues in enzyme active sites .

Properties

IUPAC Name

2-chloro-1-thiophen-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVRDRIDUGKOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name Core Structure Functional Groups Biological Relevance
Thien-3-yl chloromethyl ketone Thiophene + chloromethyl ketone Chloromethyl, thienyl Hypothesized enzyme inhibition
4-Chloro-3-nitrophenyl-2-thienylmethanone Thiophene + nitro-chlorophenyl ketone Nitro, chloro, ketone Industrial/medicinal intermediate
N-Acetyl-S-dodecyl-Cys chloromethyl ketone Cysteine + chloromethyl ketone Chloromethyl, alkyl chain Antileukemic (IC₅₀: 2.0–2.3 µM)
Chloromethyl vinyl ketone Vinyl + chloromethyl ketone Chloromethyl, α,β-unsaturated ketone UV λ: 2140 Å (ε 7800)

Key Observations :

  • The thienyl group in this compound may enhance aromatic interactions in enzyme binding compared to aliphatic or vinyl analogs.
  • Substitution patterns (e.g., nitro groups in ’s compound) significantly alter reactivity and applications.

Physicochemical Properties

UV-Vis spectral data and molecular properties highlight structural influences:

Compound UV λ (Å) ε (M⁻¹cm⁻¹) Molecular Weight Solubility
3-Chloro-3-butenone 2295 9000 104.5 Low (hydrophobic)
Chloromethyl vinyl ketone 2140 7800 106.5 Moderate
4-Chloro-3-nitrophenyl-2-thienylmethanone Not reported 314.7 Likely low

Implications :

  • Conjugation in α,β-unsaturated ketones (e.g., chloromethyl vinyl ketone) reduces λ compared to saturated analogs .
  • Thien-3-yl derivatives may exhibit unique spectral properties due to aromatic thiophene interactions.

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